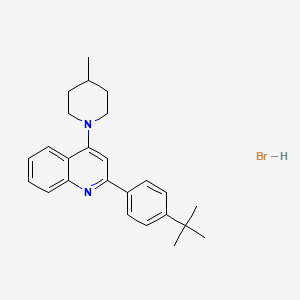![molecular formula C14H12O2S B11948323 5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide CAS No. 6672-63-5](/img/structure/B11948323.png)
5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide is a chemical compound with the molecular formula C14H12O2S and a molecular weight of 244.315 g/mol This compound is part of the dibenzothiepine family, characterized by a sulfur atom incorporated into a tricyclic structure
Vorbereitungsmethoden
The synthesis of 5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the oxidation of 5,7-dihydrodibenzo[c,E]thiepine using oxidizing agents such as hydrogen peroxide or peracids . Industrial production methods may involve more scalable processes, but detailed industrial synthesis routes are not widely documented.
Analyse Chemischer Reaktionen
5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents.
Reduction: Reduction reactions can convert the dioxide to its corresponding thiepine derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide involves its interaction with specific molecular targets. The compound can modulate enzyme activity by binding to active sites or altering enzyme conformation. It may also affect cellular pathways by interacting with signaling molecules and receptors, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide can be compared with other similar compounds, such as:
5,5-Dichloro-3,9-dimethyl-5,7-dihydrodibenzo[c,E]thiepine 6,6-dioxide: This compound has additional chlorine and methyl groups, which may alter its chemical reactivity and biological activity.
3,9-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine 6,6-dioxide: The presence of methyl groups can influence the compound’s solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
6672-63-5 |
|---|---|
Molekularformel |
C14H12O2S |
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
5,7-dihydrobenzo[d][2]benzothiepine 6,6-dioxide |
InChI |
InChI=1S/C14H12O2S/c15-17(16)9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-17/h1-8H,9-10H2 |
InChI-Schlüssel |
KBLXMVZQBOKWNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3CS1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B11948276.png)

![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)



![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)
![Bicyclo[3.3.1]nonan-9-one oxime](/img/structure/B11948317.png)


